molecular formula C21H23NO6 B1673517 Fmoc-8-amino-3,6-dioxaoctanoic acid CAS No. 166108-71-0

Fmoc-8-amino-3,6-dioxaoctanoic acid

Numéro de catalogue: B1673517
Numéro CAS: 166108-71-0
Poids moléculaire: 385.4 g/mol
Clé InChI: XQPYRJIMPDBGRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid (CAS 166108-71-0), commonly abbreviated as Fmoc-AEEA-OH, is a polyethylene glycol (PEG)-based bifunctional linker widely used in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Its molecular formula is C₂₁H₂₃NO₆ (MW: 385.41 g/mol), featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amine, a PEG₂ spacer, and a terminal carboxylic acid . The PEG spacer enhances aqueous solubility, while the Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine in DMF), facilitating sequential coupling in solid-phase peptide synthesis (SPPS) . Applications span drug delivery systems, hydrogel modifications, and fluorescent probe conjugates, owing to its biocompatibility and versatility in bioconjugation .

Propriétés

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPYRJIMPDBGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373231
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166108-71-0
Record name 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166108-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Fmoc-NH-PEG2-CH2COOH implique généralement les étapes suivantes :

    Protection par Fmoc : Le groupe amine est protégé par le groupe Fmoc (9-fluorénylméthyloxycarbonyle).

    PEGylation : L'amine protégée est ensuite mise à réagir avec du PEG (polyéthylène glycol) pour introduire l'espaceur PEG.

    Carboxylation : Le groupe hydroxyle terminal du PEG est converti en groupe acide carboxylique.

Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs spécifiques pour faciliter les réactions. Par exemple, le groupe Fmoc peut être déprotégé en conditions basiques en utilisant de la pipéridine .

Méthodes de production industrielle

La production industrielle de Fmoc-NH-PEG2-CH2COOH suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une grande pureté et une constance. Le composé est généralement produit en qualité réactif à des fins de recherche .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Fmoc-NH-PEG2-CH2COOH est largement utilisé dans la recherche scientifique en raison de sa polyvalence :

    Chimie : Utilisé comme lieur dans la synthèse de molécules et de polymères complexes.

    Biologie : Employé dans la conjugaison de biomolécules, telles que les peptides et les protéines, pour améliorer leur solubilité et leur stabilité.

    Médecine : Utilisé dans les systèmes d'administration de médicaments pour améliorer la pharmacocinétique des agents thérapeutiques.

    Industrie : Appliqué dans le développement de nouveaux matériaux et de la nanotechnologie

Mécanisme d'action

Le mécanisme d'action de Fmoc-NH-PEG2-CH2COOH implique sa capacité à agir comme lieur ou espaceur dans diverses applications chimiques et biologiques. Le groupe Fmoc protège la fonctionnalité amine pendant la synthèse, et son élimination en conditions basiques permet une conjugaison ultérieure. L'espaceur PEG améliore la solubilité et la biocompatibilité, tandis que l'acide carboxylique terminal facilite la formation de liaisons amides stables avec les amines primaires.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AEEA is extensively used in SPPS for synthesizing peptides and proteins. The Fmoc group can be easily removed under basic conditions, allowing for sequential addition of amino acids. This method is crucial for producing peptides with specific sequences that can serve as therapeutic agents or research tools.

Drug Development

Fmoc-AEEA has shown potential in drug design, particularly for developing anti-HIV and anti-cancer agents. Its derivatives can be modified to enhance biological activity or selectivity towards specific targets . For instance, compounds derived from Fmoc-AEEA have been evaluated for their efficacy against various cancer cell lines.

Bioconjugation Studies

The compound's functional groups facilitate bioconjugation, allowing researchers to attach drugs or imaging agents to biomolecules. This application is particularly relevant in developing targeted therapies where precise delivery of drugs to specific cells or tissues is critical.

Anti-HIV Research

Research has demonstrated that derivatives of Fmoc-AEEA exhibit activity against HIV-1 by inhibiting viral replication. A study highlighted the synthesis of a series of Fmoc-AEEA derivatives that showed improved potency compared to existing antiretroviral drugs .

Cancer Therapeutics

Another study focused on the modification of Fmoc-AEEA to develop novel anticancer agents. The synthesized compounds were tested against different cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .

Mécanisme D'action

The mechanism of action of Fmoc-NH-PEG2-CH2COOH involves its ability to act as a linker or spacer in various chemical and biological applications. The Fmoc group protects the amine functionality during synthesis, and its removal under basic conditions allows for further conjugation. The PEG spacer enhances solubility and biocompatibility, while the terminal carboxylic acid facilitates the formation of stable amide bonds with primary amines .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of Fmoc-AEEA-OH include PEG-based linkers, phenoxyacetic acid derivatives, and aminoethoxy-acetic acid variants. Key comparisons are summarized below:

Table 1: Comparative Analysis of Fmoc-AEEA-OH and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Solubility Profile Synthesis Yield/Deprotection Efficiency References
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid C₂₁H₂₃NO₆ 385.41 Fmoc, PEG₂, carboxylic acid ADC/PROTAC linkers, peptide synthesis High aqueous solubility 70–95% (SPPS coupling)
2-(2-(2-Aminoethoxy)ethoxy)acetic acid C₆H₁₃NO₄ 163.17 Amino, PEG₂, carboxylic acid Bioconjugation spacer, hydrophilic linker Highly water-soluble N/A (commercially available)
2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids C₁₄H₁₆N₂O₅ ~300–330 Phenoxy, amide, ester, azacycloalkyl AP-M enzyme inhibitors Moderate (organic solvents) 78–99% (synthesis yield)
α-Methylphenoxyacetic acid C₉H₁₀O₃ 166.18 Methylphenoxy, carboxylic acid Herbicide intermediate, pharmaceutical Low aqueous solubility N/A
Pseudopolymorphic piperazinyl-ethoxy acetic acid dihydrochloride C₂₀H₂₂Cl₂F₂N₂O₃ 453.30 Piperazinyl, ethoxy, dihydrochloride Antihistaminic/antispasmodic agent Soluble in polar solvents Crystalline polymorphs (anhydrous/hydrate)

Key Research Findings

Functional Group Reactivity: Fmoc-AEEA-OH’s terminal carboxylic acid forms stable amide bonds with amines using activators like HATU or DIC/Oxyma, achieving coupling efficiencies of 70–95% in SPPS . In contrast, phenoxyacetic acid derivatives (e.g., ) require harsher conditions for ester/amide bond formation due to lower electrophilicity . The Fmoc group is cleaved with 20% piperidine in DMF within 10–20 minutes, enabling orthogonal protection strategies .

Solubility and Biocompatibility: PEG spacers in Fmoc-AEEA-OH enhance solubility (>50 mg/mL in DMF/water) compared to hydrophobic analogs like α-methylphenoxyacetic acid (<5 mg/mL in water) . Enzymatic studies (SurE cyclase) demonstrate that AEEA-containing peptides cyclize efficiently, leveraging PEG flexibility for substrate recognition .

Therapeutic Applications :

  • Fmoc-AEEA-OH is critical in ADCs (e.g., trastuzumab emtansine analogs) and PROTACs, where PEG spacers reduce steric hindrance between antibody and payload .
  • Pseudopolymorphic piperazinyl-ethoxy acetic acid derivatives () exhibit antihistaminic activity but lack the modularity of Fmoc-AEEA-OH for tailored drug delivery .

Synthetic Challenges: Phenoxyacetic acid derivatives () require multi-step synthesis (78–99% yield) and purification via column chromatography, whereas Fmoc-AEEA-OH is commercially available or synthesized via straightforward Fmoc-protection of amino-PEG₂-acetic acid .

Activité Biologique

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, commonly referred to as Fmoc-AEEA, is a compound that has garnered attention in pharmaceutical research due to its potential applications in drug delivery systems and as a linker in antibody-drug conjugates (ADCs). This article explores the biological activity of Fmoc-AEEA, detailing its synthesis, mechanisms of action, and relevant case studies highlighting its efficacy.

Fmoc-AEEA is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₁₅N₁O₄
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 134978-97-5

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is essential for protecting amino groups during peptide synthesis.

Synthesis

The synthesis of Fmoc-AEEA involves several key steps:

  • Starting Materials : Diglycolamine and phenyl aldehyde are reacted to form imines.
  • Reactions : The imines undergo further reactions with bromoacetic acid under acidic conditions to yield the desired product.
  • Deprotection : The Fmoc group is introduced via reaction with Fmoc-OSU or Fmoc-Cl under basic conditions, resulting in high yields and purity .

Biological Activity

Fmoc-AEEA exhibits significant biological activity primarily through its role as a linker in ADCs and PROTAC (Proteolysis Targeting Chimera) systems. Its PEG-based structure enhances solubility and biocompatibility, making it suitable for various therapeutic applications.

  • Linker Functionality : As a linker in ADCs, Fmoc-AEEA facilitates the attachment of cytotoxic agents to antibodies, allowing targeted delivery to cancer cells while minimizing systemic toxicity.
  • Cellular Uptake : The hydrophilic nature of the compound aids in cellular uptake, enhancing the efficacy of drug delivery systems .

Case Study 1: Antibody-Drug Conjugates

In a study evaluating the efficacy of Fmoc-AEEA as a linker in ADCs, researchers demonstrated that conjugates formed using this compound exhibited improved therapeutic indices compared to traditional linkers. The study highlighted that ADCs utilizing Fmoc-AEEA showed enhanced stability and selective cytotoxicity against cancer cell lines .

Case Study 2: PROTAC Applications

Another significant application of Fmoc-AEEA is in the development of PROTACs aimed at degrading specific proteins involved in disease pathways. Research indicated that PROTACs incorporating Fmoc-AEEA effectively recruited E3 ligases, leading to target protein degradation and subsequent therapeutic effects in preclinical models .

Comparative Analysis of Linkers

Linker TypeStabilitySolubilityTargeting Efficiency
Fmoc-AEEAHighExcellentHigh
Traditional LinkersModerateVariableModerate
PEG-based LinkersHighExcellentHigh

Q & A

Q. What are the critical steps to achieve high-purity [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid in laboratory-scale synthesis?

The synthesis involves three key steps:

  • Step 1 : Reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with K₂CO₃, NaBr, and diphenylamine in acetonitrile at 80°C for 24 hours to synthesize intermediate A1.
  • Step 2 : Oxidation of A1 using TEMPO and NaBr in a saturated NaHCO₃ solution to form intermediate A2.
  • Step 3 : Introduction of the Fmoc group under controlled conditions to avoid side reactions. Optimal purity (>95%) is achieved by rigorous filtration and solvent evaporation at each step, with total yields up to 57.76% .

Q. How can researchers validate the structural integrity of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid post-synthesis?

Use a combination of ¹H NMR (to confirm Fmoc group integration and PEG spacer signals) and ESI-MS (to verify molecular weight, m/z = 385.4). Chromatographic methods like HPLC with UV detection at 265 nm (Fmoc absorption) are recommended for purity assessment .

Q. What storage conditions ensure the stability of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid in laboratory settings?

Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Short-term storage (≤1 week) at 0–4°C in desiccated, light-protected vials is acceptable. Avoid exposure to moisture and acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address contradictory data regarding aggregation propensity in Fmoc-AEEA-conjugated peptides?

Aggregation often arises from hydrophobic Fmoc interactions. Mitigation strategies include:

  • Introducing PEG spacers (e.g., Fmoc-AEEA-OH) to enhance hydrophilicity.
  • Using microwave-assisted SPPS to improve coupling efficiency and reduce incomplete deprotection.
  • Validating stepwise conjugation via MALDI-TOF mass spectrometry to detect truncated sequences .

Q. What methodologies reconcile the high synthetic yield (57.76%) of Fmoc-AEEA with its reported scalability limitations?

While the method in achieves high yields via mild conditions (K₂CO₃/NaBr), scalability is hindered by:

  • Safety risks : Exothermic reactions at 80°C require precise temperature control.
  • Cost : Use of TEMPO and diphenylamine increases reagent expenses. For larger batches, replace TEMPO with catalytic NaOCl/KBr and optimize solvent recycling to reduce costs .

Q. How does the incorporation of Fmoc-AEEA into peptide-PNA conjugates enhance DNA methylation analysis?

Fmoc-AEEA acts as a hydrophilic linker between peptide nucleic acid (PNA) probes and functional groups (e.g., quaternary ammonium salts). This improves:

  • Hybridization efficiency : Reduced steric hindrance between PNA and DNA.
  • Signal detection : Enhanced MALDI-TOF resolution via charge stabilization. Example: PNA probes with Fmoc-AEEA-CT156 showed 30% higher methylation detection sensitivity in colorectal cancer models .

Q. What experimental designs leverage Fmoc-AEEA for surface functionalization in biomaterial studies?

In biomineralization research, Fmoc-AEEA links PEI-binding peptides (e.g., TGADLNT) to mineralization-promoting sequences (DDD). This enables:

  • Controlled hydroxyapatite growth : Achieved by incubating functionalized polyetherimide (PEI) in 1.5× simulated body fluid (SBF).
  • Improved adhesion : PEG spacers reduce nonspecific protein adsorption .

Data Contradiction and Troubleshooting

Q. Why do some studies report inconsistent solubility of Fmoc-AEEA in aqueous buffers?

Solubility discrepancies arise from:

  • pH-dependent ionization : Fmoc-AEEA is soluble in basic buffers (pH ≥ 8.5) due to deprotonation of the carboxylic acid group.
  • Salt effects : High ionic strength buffers (e.g., PBS) reduce solubility. Pre-dissolve in DMSO (10% v/v) for aqueous compatibility .

Q. How can researchers resolve low coupling efficiency during Fmoc-AEEA conjugation in SPPS?

Low efficiency (<90%) is often due to steric hindrance. Optimize by:

  • Extended coupling times : 2–4 hours with HCTU/DIEA activators.
  • Double coupling : Repeat with fresh reagents after Fmoc deprotection.
  • Microwave assistance : 25 W, 50°C for 5 minutes to enhance reaction kinetics .

Methodological Innovations

Q. What advanced techniques characterize the interaction of Fmoc-AEEA-modified peptides with lipid bilayers?

Use surface plasmon resonance (SPR) to measure binding kinetics to lipid monolayers. Couple with circular dichroism (CD) to confirm secondary structure retention (e.g., α-helix stability in membrane-bound peptides) .

Q. How can Fmoc-AEEA be integrated into PROTACs for targeted protein degradation studies?

Fmoc-AEEA serves as a PEG-based linker between E3 ligase ligands (e.g., biotin) and target-binding peptides. Key steps:

  • Conjugation : React Fmoc-AEEA with alkyne-functionalized peptides via CuAAC click chemistry.
  • Validation : Confirm ternary complex formation using native PAGE and thermal shift assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-8-amino-3,6-dioxaoctanoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-8-amino-3,6-dioxaoctanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.